

CYM50358 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *CYM50358 hydrochloride*

Cat. No.: *B606899*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CYM50358 hydrochloride**, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support its application in research and drug development.

Core Chemical and Biological Properties

CYM50358 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathological roles of the S1P4 receptor. Its high selectivity makes it superior to less specific antagonists for delineating S1P4-mediated signaling pathways.

Chemical Identity and Properties

CYM50358 hydrochloride is the hydrochloride salt of CYM50358, ensuring its solubility in aqueous solutions for experimental use.

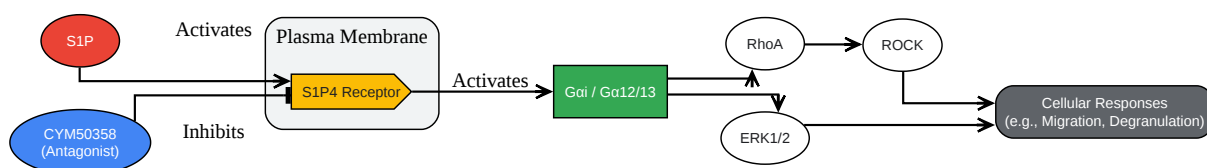
Property	Value
CAS Number	1781750-72-8
Molecular Formula	C ₂₀ H ₁₈ Cl ₂ N ₂ O ₂ · HCl
Molecular Weight	425.74 g/mol
Purity	≥97%
Solubility	Soluble to 100 mM in water and DMSO
Storage	Store at -20°C

Biological Activity

CYM50358 is a potent and selective antagonist of the S1P4 receptor with an IC₅₀ of 25 nM.[1]
[2] It displays high selectivity for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5), making it an excellent tool for studying S1P4-specific functions.[2]

Mechanism of Action and Signaling Pathways

CYM50358 exerts its effects by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. The S1P4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gα12/13 heterotrimeric G proteins. Inhibition of S1P4 by CYM50358 modulates downstream signaling cascades that are involved in various cellular processes, including immune cell trafficking, mast cell degranulation, and apoptosis.



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S1P4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of **CYM50358 hydrochloride**.

S1P4 Receptor Antagonist Activity Assay (Tango™ β -arrestin Recruitment Assay)

This assay quantifies the ability of CYM50358 to antagonize S1P-induced β -arrestin recruitment to the S1P4 receptor, a hallmark of GPCR activation.

Materials:

- Tango™ S1P4-bla U2OS cells (or a similar cell line expressing a β -arrestin-reporter fusion)
- Assay medium: Opti-MEM I or equivalent serum-free medium
- S1P (agonist)
- **CYM50358 hydrochloride**
- LiveBLAzer™-FRET B/G Substrate
- 96-well or 384-well clear-bottom black plates
- Fluorescence plate reader

Procedure:

- Cell Plating: Seed the Tango™ S1P4-bla U2OS cells in the microplates at a density of 10,000-20,000 cells per well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **CYM50358 hydrochloride** in assay medium. Also, prepare a stock solution of S1P in assay medium at a concentration that elicits a submaximal response (EC₈₀).
- Antagonist Treatment: Add the diluted **CYM50358 hydrochloride** to the cell plates and incubate for 30 minutes at 37°C.

- Agonist Stimulation: Add the S1P solution to the wells (to the EC₈₀ concentration) and incubate for 5 hours at 37°C.
- Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions and add it to each well.
- Incubation: Incubate the plates for 2 hours at room temperature, protected from light.
- Data Acquisition: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.
- Analysis: Calculate the ratio of blue (460 nm) to green (530 nm) fluorescence. The IC₅₀ value for CYM50358 is determined by plotting the log of the antagonist concentration against the normalized response.

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Materials:

- RBL-2H3 mast cell line
- Anti-DNP IgE
- DNP-HSA (antigen)
- **CYM50358 hydrochloride**
- Tyrode's buffer
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
- Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
- 96-well plates

- Spectrophotometer

Procedure:

- Cell Sensitization: Seed RBL-2H3 cells in 96-well plates and sensitize them with anti-DNP IgE (0.5 µg/mL) for 18-24 hours.
- Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
- Inhibitor Treatment: Add various concentrations of **CYM50358 hydrochloride** to the cells and incubate for 30 minutes at 37°C.
- Antigen Challenge: Stimulate the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C to induce degranulation.
- Supernatant Collection: Centrifuge the plates and collect the supernatants.
- Cell Lysis: Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total β-hexosaminidase content.
- Enzymatic Reaction: Add the supernatants and cell lysates to separate wells of a new plate containing the pNAG substrate. Incubate for 1 hour at 37°C.
- Stopping the Reaction: Add the stop solution to each well.
- Absorbance Reading: Measure the absorbance at 405 nm using a spectrophotometer.
- Calculation: The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

T-Cell Migration Assay (Transwell Assay)

This assay assesses the effect of CYM50358 on the migration of T-cells towards a chemoattractant.

Materials:

- Human or murine T-cells

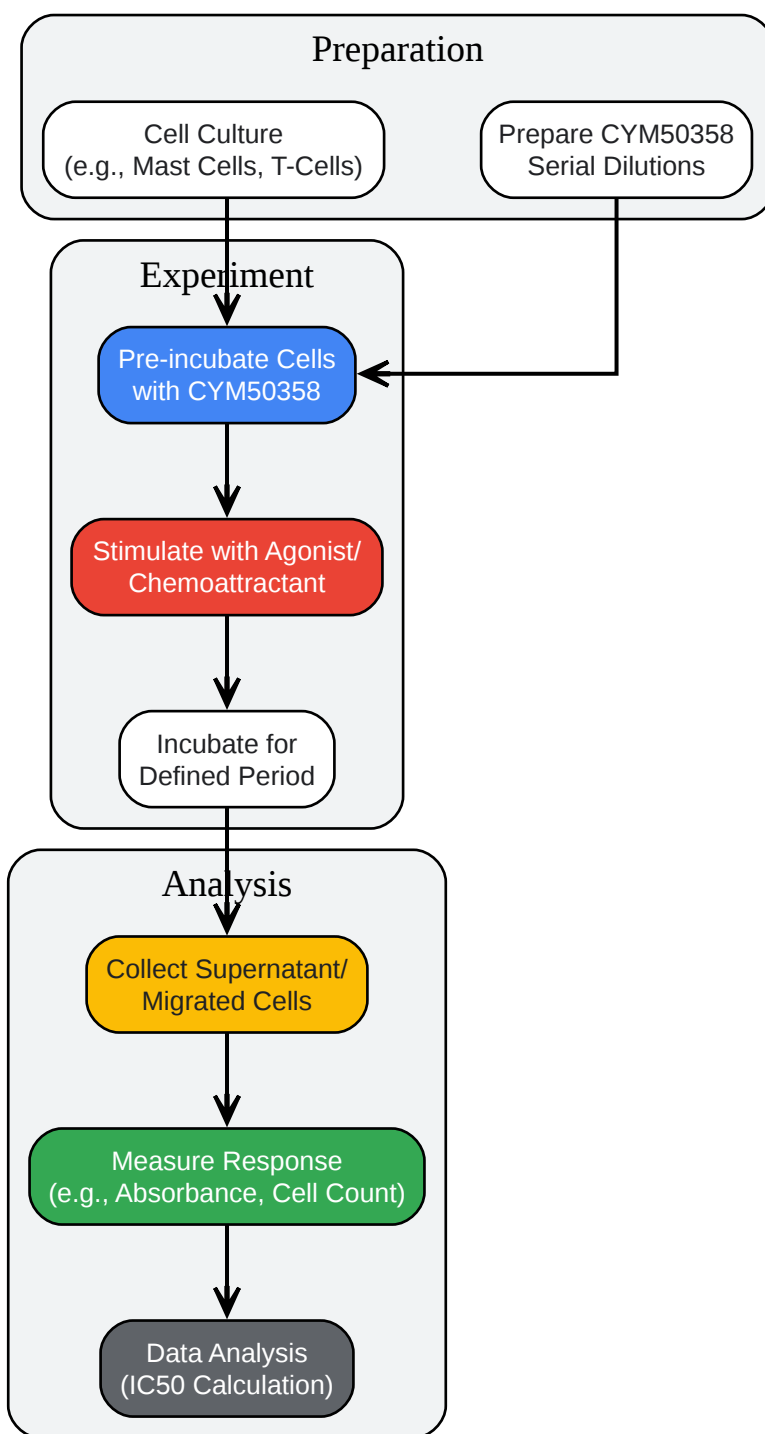
- RPMI 1640 medium with 0.5% BSA
- Chemoattractant (e.g., SDF-1 α /CXCL12)
- **CYM50358 hydrochloride**
- Transwell inserts (5 μ m pore size)
- 24-well plates
- Flow cytometer or cell counter

Procedure:

- Cell Preparation: Isolate T-cells and resuspend them in RPMI 1640 with 0.5% BSA.
- Assay Setup: Add the chemoattractant solution to the lower chambers of the 24-well plate. Place the Transwell inserts into the wells.
- Inhibitor and Cell Addition: Pre-incubate the T-cells with different concentrations of **CYM50358 hydrochloride** for 30 minutes. Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
- Cell Quantification: Collect the cells that have migrated to the lower chamber.
- Analysis: Count the migrated cells using a flow cytometer or a cell counter. Compare the number of migrated cells in the CYM50358-treated groups to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of CYM50358 on a cellular response.



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General Experimental Workflow

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References

- 1. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
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